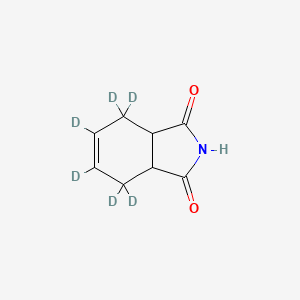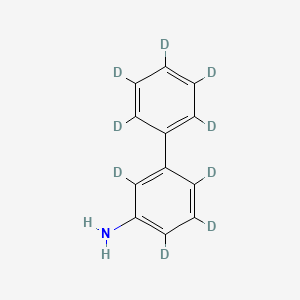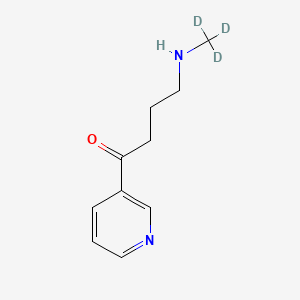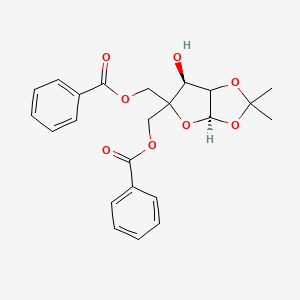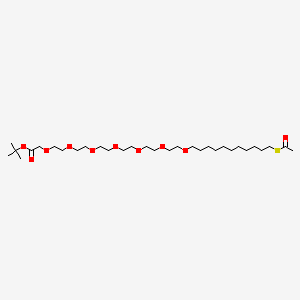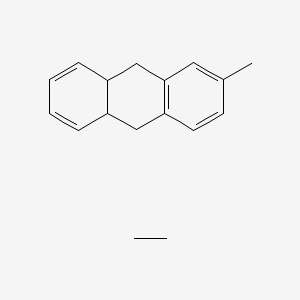
9,10-Dihydro-2,6(7)-dimethylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydro-2,6(7)-dimethylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons composed of three fused benzene rings. This specific compound is characterized by the presence of two methyl groups at the 2 and 6 (or 7) positions and hydrogen atoms at the 9 and 10 positions, making it a dihydro derivative of dimethylanthracene.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-2,6(7)-dimethylanthracene typically involves the hydrogenation of 2,6(7)-dimethylanthracene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure selective hydrogenation at the 9 and 10 positions without affecting the aromatic ring system.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The reaction is typically conducted in a solvent such as ethanol or toluene to facilitate the dissolution of reactants and products.
化学反応の分析
Types of Reactions
9,10-Dihydro-2,6(7)-dimethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-dioxo-2,6(7)-dimethylanthracene using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light or in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 9,10-Dioxo-2,6(7)-dimethylanthracene.
Reduction: Fully saturated derivatives of this compound.
Substitution: Halogenated derivatives such as 2,6(7)-dibromo-9,10-dihydroanthracene.
科学的研究の応用
9,10-Dihydro-2,6(7)-dimethylanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Dihydro-2,6(7)-dimethylanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved include oxidation-reduction reactions and electrophilic substitution, which can modify the structure and function of biomolecules.
類似化合物との比較
Similar Compounds
Anthracene: The parent compound without methyl or hydrogen substitutions.
2,6-Dimethylanthracene: Lacks hydrogenation at the 9 and 10 positions.
9,10-Dihydroanthracene: Lacks methyl groups at the 2 and 6 (or 7) positions.
Uniqueness
9,10-Dihydro-2,6(7)-dimethylanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the 2 and 6 (or 7) positions and hydrogenation at the 9 and 10 positions make it a valuable compound for studying structure-activity relationships and for use in various applications.
特性
IUPAC Name |
ethane;6-methyl-4a,9,9a,10-tetrahydroanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16.C2H6/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11;1-2/h2-8,12-13H,9-10H2,1H3;1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEQKCKIIQTRHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC1=CC2=C(CC3C=CC=CC3C2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

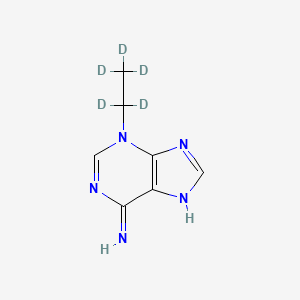
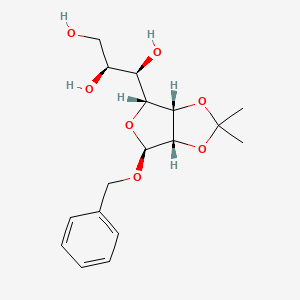
![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)

